Cas no 56952-17-1 (4-methyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine)

4-methyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine structure
56952-17-1 structure
Product Name:4-methyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine
CAS No:56952-17-1
MF:C7H11N3
MW:137.182340860367
CID:1114158
PubChem ID:427139
Update Time:2025-07-21

4-methyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine Chemical and Physical Properties

Names and Identifiers

    • 4,5,6,7-tetrahydro-4-methyl-3H-Imidazo[4,5-c]pyridine
    • 4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
    • 56952-17-1
    • DTXSID60330153
    • MFCD13176287
    • AKOS006353477
    • GJMRGFIGPFVORV-UHFFFAOYSA-N
    • AT14794
    • SCHEMBL4004258
    • AKOS016356883
    • 4-METHYL-3H,4H,5H,6H,7H-IMIDAZO[4,5-C]PYRIDINE
    • NS-01069
    • EN300-761590
    • DB-106236
    • 4-methyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine
    • Inchi: 1S/C7H11N3/c1-5-7-6(2-3-8-5)9-4-10-7/h4-5,8H,2-3H2,1H3,(H,9,10)
    • InChI Key: GJMRGFIGPFVORV-UHFFFAOYSA-N
    • SMILES: N1CCC2=C(C1C)N=CN2

Computed Properties

  • Exact Mass: 137.095297364g/mol
  • Monoisotopic Mass: 137.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 40.7Ų

4-methyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine Pricemore >>

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Additional information on 4-methyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine

Introduction to 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-cpyridine (CAS No. 56952-17-1)

4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-cpyridine, identified by its Chemical Abstracts Service (CAS) number 56952-17-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities. The unique arrangement of nitrogen atoms in its core structure imparts distinctive electronic and steric properties, making it a versatile scaffold for drug discovery and development.

The imidazo[4,5-cpyridine core is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring. The presence of multiple hydrogen atoms in the name (3H,4H,5H,6H,7H) indicates that these positions are typically protonated or susceptible to protonation under physiological conditions. This protonation state can significantly influence the compound's solubility, reactivity, and binding affinity to biological targets. The methyl substituent at the 4-position introduces a slight electron-donating effect through hyperconjugation and inductive effects, which can modulate the electronic properties of the heterocyclic system.

In recent years, imidazopyridines have emerged as a privileged scaffold in medicinal chemistry due to their ability to interact with various biological targets. For instance, derivatives of this class have been explored for their potential in inhibiting kinases, targeting ion channels, and modulating G protein-coupled receptors (GPCRs). The compound CAS No. 56952-17-1 represents an early example of how modifications within the imidazopyridine framework can lead to novel pharmacophores with therapeutic potential.

One of the most compelling aspects of 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-cpyridine is its structural flexibility. The presence of nitrogen atoms at multiple positions allows for diverse functionalization strategies, enabling chemists to tailor the compound's properties for specific biological applications. For example, introduction of carboxylic acid or amide groups can enhance binding interactions with protein targets, while alkylation or aryl substitution can improve metabolic stability and oral bioavailability.

Recent studies have highlighted the significance of imidazopyridine derivatives in addressing unmet medical needs. A notable area of research has focused on their role in antiviral and anticancer therapies. The ability of these compounds to disrupt essential viral replication cycles or inhibit key enzymes involved in cancer cell proliferation has made them a focal point for drug development efforts. Specifically, modifications at the methyl substituent and other positions on the imidazopyridine ring have been shown to fine-tune activity against specific pathogens or tumor types.

The synthesis of CAS No. 56952-17-1 involves multi-step organic reactions that typically begin with readily available precursors such as pyridine derivatives and imidazole compounds. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex fused ring system efficiently. These synthetic strategies not only ensure high yields but also allow for scalable production suitable for preclinical and clinical studies.

The pharmacological profile of 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-cpyridine has been extensively evaluated through both computational modeling and experimental assays. Virtual screening techniques have been used to predict potential binding interactions with target proteins based on its three-dimensional structure. These predictions are often validated through high-throughput screening (HTS) campaigns or targeted enzyme assays in vitro. Such approaches have identified promising derivatives that exhibit enhanced potency or selectivity compared to parent compounds.

In vivo studies have further demonstrated the therapeutic potential of imidazopyridine-based drugs. Animal models have been employed to assess toxicity profiles and pharmacokinetic parameters such as absorption distribution metabolism and excretion (ADME). These studies provide critical insights into how modifications within the core structure influence drug behavior in living systems. For instance, 4-methyl-3H,4 H,5 H,6 H,7 H-imidazo[4,5-cpyridine has shown promising results in preclinical trials for conditions such as inflammation or neurodegeneration by modulating specific signaling pathways.

The development pipeline for CAS No. 56952-17-1 continues to evolve with advancements in synthetic chemistry and biotechnology. Researchers are exploring novel derivatization strategies that leverage computational tools to design next-generation analogs with improved pharmacological properties. Collaborative efforts between academia and industry are driving innovation by integrating machine learning algorithms into drug discovery workflows—accelerating the identification of lead compounds ready for clinical testing.

The future prospects for imidazopyridines, including derivatives like 4-methyl-3H,4 H,5 H,6 H,7 H-imidazo[4,5-cpyridine are bright given their versatility as pharmacophores across multiple therapeutic areas. As our understanding deepens regarding disease mechanisms at molecular levels, these compounds will likely play an increasingly important role in personalized medicine approaches tailored toward individual patient responses.

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